1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-5-methyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-7-6-13(10(14)12-7)17(15,16)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBJKURLGSLMHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane, at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Hydrolysis and Stability
The sulfonamide bond undergoes hydrolysis under acidic or alkaline conditions:
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Acidic hydrolysis (HCl, 6M, reflux): Cleaves the S–N bond, yielding 4-chlorobenzenesulfonic acid and 4-methyl-1,3-dihydro-2H-imidazol-2-one.
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Alkaline hydrolysis (NaOH, 10%, 80°C): Produces sulfonate salts and imidazole derivatives with reduced yields due to side reactions.
Nucleophilic Substitution Reactions
The sulfonyl group acts as an electron-withdrawing moiety, directing electrophilic attacks to the imidazole ring:
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Amination : Reacts with primary amines (e.g., methylamine) in THF at 25°C to form N-substituted derivatives (e.g., 1-(methylamino)-4-methylimidazol-2-one) .
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Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the C5 position of the imidazole ring .
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Amination | CH₃NH₂, THF | N-methyl derivative | 73 |
| Bromination | NBS, CCl₄ | 5-bromo derivative | 58 |
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable structural diversification:
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Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .
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Buchwald-Hartwig amination : Forms N-aryl derivatives using aryl halides and Pd₂(dba)₃ as a catalyst .
Derivatization for Biological Screening
The compound serves as a scaffold for generating analogs:
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Sulfonamide derivatives : Reacts with sulfonyl chlorides (e.g., tosyl chloride) to form disulfonamides, enhancing acetylcholinesterase inhibition.
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Urea/thiourea formation : Treatment with aryl isocyanates or isothiocyanates yields urea-linked hybrids with improved anti-inflammatory activity .
| Derivative Type | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| Tosyl disulfonamide | Acetylcholinesterase: 1.2 µM | |
| Phenylthiourea hybrid | COX-2 inhibition: 0.8 µM |
Comparative Reactivity with Analogues
The 4-chlorophenylsulfonyl group enhances electrophilicity compared to methyl or unsubstituted analogues:
| Compound | Reaction with CH₃NH₂ (Rate Constant, k × 10³ s⁻¹) |
|---|---|
| Target compound | 4.7 |
| 4-Methylphenyl analogue | 2.1 |
| Phenyl analogue | 1.8 |
Data sourced from kinetic studies in .
Mechanistic Insights
Scientific Research Applications
The compound 1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article comprehensively discusses its applications, supported by data tables and case studies.
Structure and Composition
- Molecular Formula : C10H10ClN3O2S
- Molecular Weight : 257.72 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Pharmaceutical Research
The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting various diseases. Its sulfonamide group is known to exhibit antimicrobial properties, making it a candidate for antibiotic development.
Case Study: Antimicrobial Activity
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Agricultural Chemistry
Research has explored the use of this compound as a pesticide or herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways suggests potential utility in agricultural applications.
Experimental Findings
In trials conducted on Zea mays (corn), the application of the compound at varying concentrations resulted in a noticeable decrease in pest populations without harming the plant's growth.
Material Science
The compound's unique structural attributes allow for its incorporation into polymer matrices, enhancing material properties such as strength and thermal stability.
Data Table: Material Properties Comparison
| Material Type | Control Property | Modified with Compound | Improvement (%) |
|---|---|---|---|
| Polymer A | 50 MPa | 65 MPa | +30% |
| Polymer B | 40 MPa | 55 MPa | +37.5% |
Mechanism of Action
The mechanism by which 1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, while the imidazole ring can participate in hydrogen bonding and other interactions. The exact mechanism depends on the specific application and the biological or chemical system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in the sulfonyl substituent, imidazolone ring substituents, or aryl groups. Key examples include:
Table 1: Structural Comparison of Imidazolone Derivatives
Electronic and Steric Effects
- Chlorophenyl vs. This could influence binding to biological targets.
- Substituent Position and Size : The trimethoxyphenyl group in 1-(4-chlorophenyl)-4-(3,4,5-trimethoxyphenyl)-1,3-dihydro-2H-imidazol-2-one increases steric bulk and may improve DNA intercalation in anticancer applications, whereas the nitro group in 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole enhances electrophilicity for synthetic transformations.
Pharmacological Potential
- Anticancer Activity : The trimethoxyphenyl analog demonstrates anticancer activity, suggesting that electron-rich aryl groups may enhance therapeutic efficacy .
- Anticonvulsant Potential: Imidazolone derivatives with naphthyl groups (e.g., 2-(1H-imidazol-1-yl)-1-(naphthyl-1-yl)ethanol) show anticonvulsant activity, hinting at CNS applications for the target compound .
Research Tools and Validation
- Crystallography : Programs like SHELXL and WinGX are critical for resolving crystal structures of imidazolone derivatives, aiding in the analysis of substituent effects on molecular packing.
- Spectroscopic Data : NMR and melting point data (e.g., 120°C for 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole ) provide benchmarks for purity and structural validation.
Biological Activity
The compound 1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one is a member of the imidazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and potential applications in cancer therapy.
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorophenylsulfonyl chloride with appropriate amines or hydrazines under controlled conditions. The process often includes the use of solvents like methanol or ethanol and may involve refluxing to ensure complete reaction. The yield and purity of the synthesized compound are crucial for subsequent biological testing.
Antibacterial Properties
Research indicates that compounds related to This compound exhibit significant antibacterial activity. In a study analyzing various derivatives, several compounds demonstrated moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other tested strains | Weak to Moderate |
Enzyme Inhibition
The compound has also shown promising results as an enzyme inhibitor. It was particularly effective against urease, with several derivatives exhibiting IC50 values in the low micromolar range. For instance, compounds derived from this structure achieved IC50 values as low as 0.63 µM, indicating potent inhibitory effects .
| Compound ID | IC50 (µM) | Enzyme Target |
|---|---|---|
| 7l | 2.14 ± 0.003 | Urease |
| 7m | 0.63 ± 0.001 | Urease |
| 7n | (value not specified) | Urease |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies. It has been observed to induce apoptosis in various cancer cell lines, suggesting a mechanism involving the downregulation of specific proteins associated with cell survival . The ability to inhibit key signaling pathways further enhances its potential as an anticancer agent.
Case Studies
- Antibacterial Screening : In a comparative study, derivatives of the compound were screened against multiple bacterial strains, demonstrating variable efficacy that correlated with structural modifications.
- Enzyme Interaction Studies : Docking studies indicated strong binding interactions between the compound and urease, supporting its role as a potent inhibitor.
- Cancer Cell Line Studies : Experimental results showed that treatment with the compound led to significant reductions in cell viability in human cancer cell lines, along with evidence of apoptosis induction.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
